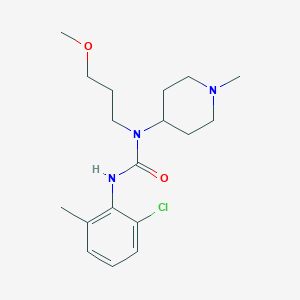
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, also known as CMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been shown to selectively inhibit the activity of the P2X7 receptor, which is involved in the regulation of microglia activation and neuroinflammation. In pharmacology, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, multiple sclerosis, and chronic pain. In toxicology, N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been used as a tool to study the role of the P2X7 receptor in the toxicity of environmental pollutants.
作用机制
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea selectively inhibits the activity of the P2X7 receptor by binding to a specific site on the receptor. This binding prevents the receptor from opening and allows for the inhibition of downstream signaling pathways. The P2X7 receptor is involved in the regulation of microglia activation and neuroinflammation, making N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea a potential therapeutic agent for the treatment of neuroinflammatory diseases.
Biochemical and Physiological Effects
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been shown to have a variety of biochemical and physiological effects, including the inhibition of microglia activation, the reduction of neuroinflammation, and the modulation of pain perception. N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. However, one limitation of using N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea. One direction is the development of more potent and selective P2X7 receptor inhibitors based on the structure of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea. Another direction is the investigation of the potential therapeutic applications of N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea in various diseases, including neuroinflammatory diseases, chronic pain, and oxidative stress-related diseases. Additionally, the role of the P2X7 receptor in other physiological processes, such as immune function and cancer, should be further explored.
合成方法
N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylphenol with 3-methoxypropylamine, followed by the reaction of the resulting product with 1-methyl-4-piperidinylisocyanate. This method has been optimized to produce high yields of pure N'-(2-chloro-6-methylphenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea.
属性
IUPAC Name |
3-(2-chloro-6-methylphenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O2/c1-14-6-4-7-16(19)17(14)20-18(23)22(10-5-13-24-3)15-8-11-21(2)12-9-15/h4,6-7,15H,5,8-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSJLNENOWUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N(CCCOC)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5485677.png)
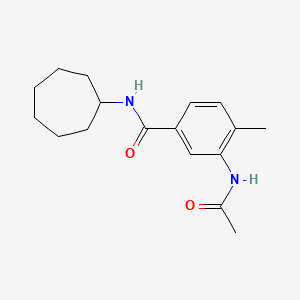
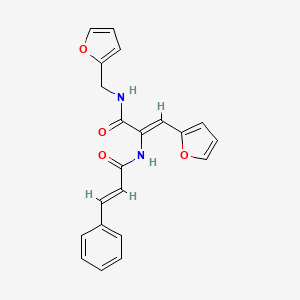
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)
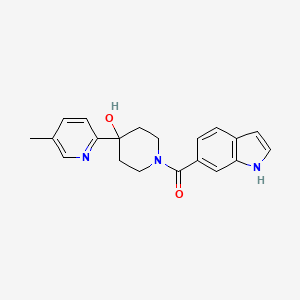
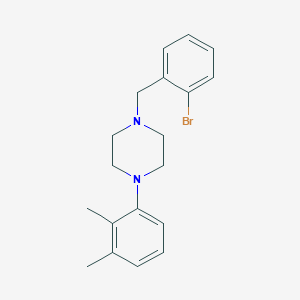
![3-{[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5485718.png)
![4-[(dimethylamino)methyl]-1-[4-(1H-imidazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5485732.png)
![methyl 3-oxo-2-phenyl-5-(3-pyridinyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B5485734.png)
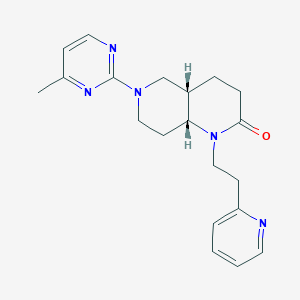
![1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5485760.png)
![(3S)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5485767.png)
